n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide
CAS No.:
Cat. No.: VC20732628
Molecular Formula: C11H12BrN3O2
Molecular Weight: 298.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrN3O2 |
|---|---|
| Molecular Weight | 298.14 g/mol |
| IUPAC Name | 5-bromo-N-(1-pyrazol-1-ylpropan-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C11H12BrN3O2/c1-8(7-15-6-2-5-13-15)14-11(16)9-3-4-10(12)17-9/h2-6,8H,7H2,1H3,(H,14,16) |
| Standard InChI Key | CQRMCHPPQHGDGX-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1C=CC=N1)NC(=O)C2=CC=C(O2)Br |
Introduction
The compound "n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide" is a synthetic organic molecule that combines two prominent heterocyclic systems: pyrazole and furan. These structures are often associated with diverse biological activities and are widely studied in medicinal chemistry for their therapeutic potential.
Synthetic Pathway
The synthesis of "n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide" typically involves:
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Preparation of the pyrazole derivative: This step includes reacting hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
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Functionalization of the furan ring: Bromination of furan derivatives is performed under controlled conditions to introduce the bromine atom selectively.
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Amide bond formation: The final step involves coupling the pyrazole derivative with a brominated furan carboxylic acid using coupling agents like carbodiimides (e.g., DCC or EDC).
Biological Significance
Compounds containing pyrazole and furan moieties have demonstrated a wide range of biological activities, making this molecule a promising candidate for further investigation.
Table 2: Potential Biological Activities
| Activity | Mechanism of Action | Relevance |
|---|---|---|
| Antimicrobial | Interaction with bacterial enzymes | Combat resistant pathogens |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | Treatment of inflammatory diseases |
| Anticancer | Induction of apoptosis in cancer cells | Oncology drug development |
Analytical Characterization
To confirm its structure and purity, the compound can be analyzed using:
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NMR Spectroscopy: To identify proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To detect functional groups like amides.
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Elemental Analysis: To verify composition.
Research Applications
This compound could serve as:
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A scaffold for designing new drugs targeting specific enzymes or receptors.
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A probe in biochemical assays to study protein-ligand interactions.
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A starting material for synthesizing derivatives with enhanced activity.
Challenges and Future Directions
While promising, challenges include:
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Limited data on its pharmacokinetics and toxicity.
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Potential issues with stability due to the bromine atom.
Future research should focus on:
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In vitro and in vivo biological evaluations.
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Structural optimization for improved efficacy and safety.
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Exploration of its mechanism of action through computational docking studies.
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